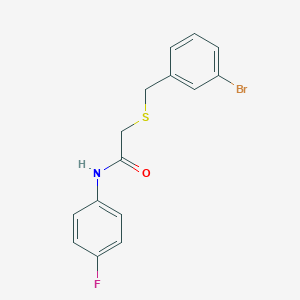
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide, also known as A-836,339, is a chemical compound that has been studied for its potential use in medical research. This compound belongs to the class of compounds known as CB2 agonists, which are compounds that act on the CB2 receptor in the body. The CB2 receptor is part of the endocannabinoid system, which is involved in a variety of physiological processes.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide acts on the CB2 receptor in the body, which is part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, such as pain, inflammation, and immune function. CB2 agonists, such as this compound, bind to the CB2 receptor and activate it, leading to a variety of effects. One of the main effects of CB2 activation is the reduction of inflammation, which is why CB2 agonists are being studied for their potential use in treating inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. As a CB2 agonist, this compound can reduce inflammation, which is a key factor in many diseases. In addition, this compound has been shown to have analgesic effects, which can be beneficial in treating pain. This compound has also been shown to have neuroprotective effects, which can be beneficial in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide in lab experiments is that it is a selective CB2 agonist, meaning that it specifically targets the CB2 receptor and does not affect the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the effects of CB2 activation without the confounding effects of CB1 activation. One limitation of using this compound in lab experiments is that it is a synthetic compound, which may limit its relevance to natural compounds found in the body.
将来の方向性
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide. One area of interest is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. This compound has been shown to reduce inflammation in models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the treatment of pain, particularly neuropathic pain. This compound has been shown to have analgesic effects in models of neuropathic pain, and further research is needed to determine its potential as a pain medication. Finally, this compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a CB2 agonist that has been studied for its potential use in medical research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. This compound is a useful tool for studying the effects of CB2 activation, and its selective action on the CB2 receptor makes it a valuable tool for studying the endocannabinoid system. Future research on this compound may lead to new treatments for inflammatory diseases, pain, and neurodegenerative diseases.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide has been described in the scientific literature. The compound is synthesized by reacting 5-chloro-2-methoxyaniline with 2-isopropylphenol in the presence of a base, followed by acetylation of the resulting compound with acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide has been studied for its potential use in medical research. CB2 agonists have been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and this compound is no exception. Studies have shown that this compound can reduce inflammation in various models of inflammation, such as in the lungs and joints. It has also been shown to have analgesic effects in models of pain, such as in neuropathic pain and inflammatory pain. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
特性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-12(2)14-6-4-5-7-16(14)23-11-18(21)20-15-10-13(19)8-9-17(15)22-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChIキー |
CWRZQWFUUHLZQS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)
![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
